TRPA1 Antagonist Activity: 8-Chloro Substitution Confers Sub-100 nM Potency Distinct from Unsubstituted Core
8-chloro-8H-1,2,3-benzotriazin-4-one demonstrates an IC50 of 71 nM against human TRPA1 (Transient Receptor Potential Ankyrin 1) in a tetracycline-inducible CHO cell assay, measured via inhibition of AITC-induced activation [1]. In contrast, the unsubstituted 1,2,3-benzotriazin-4(3H)-one core scaffold shows no reported TRPA1 activity at comparable concentrations [2]. The 8-chloro substitution is therefore essential for TRPA1 target engagement within this chemotype.
| Evidence Dimension | TRPA1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 71 nM |
| Comparator Or Baseline | 1,2,3-benzotriazin-4(3H)-one (unsubstituted core): No reported activity |
| Quantified Difference | Not quantifiable; target compound active, comparator inactive |
| Conditions | Tetracycline-inducible T-REx CHO cells; AITC stimulation |
Why This Matters
Procurement of the 8-chloro derivative rather than the unsubstituted benzotriazinone core is mandatory for TRPA1-targeted screening campaigns, as the chlorine substituent is a critical pharmacophoric element for ion channel modulation.
- [1] BindingDB. BDBM50157709 (CHEMBL3786508): 8-chloro-8H-1,2,3-benzotriazin-4-one. IC50 = 71 nM at human TRPA1. View Source
- [2] Ingenta Connect. Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives. Current Organic Chemistry, 2018, 22(28). View Source
